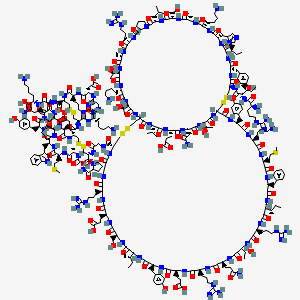
1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE is a synthetic compound characterized by the presence of a pyrrolidine ring attached to a phenyl group via a methylene bridge
作用機序
Target of Action
This compound is structurally related to pyrrolidine, which is a versatile scaffold in drug discovery . Pyrrolidine derivatives have been found to interact with a variety of targets, including G-protein coupled receptors, ion channels, and enzymes . .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common structural motif in many biologically active compounds and can contribute to the stereochemistry of the molecule . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to modulate a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pyrrolidine ring is known to influence the pharmacokinetic profile of compounds . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported pyrrolidine derivatives .
Result of Action
Compounds with a pyrrolidine ring have been found to exhibit a variety of biological activities depending on their specific targets .
Action Environment
It’s worth noting that factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE typically involves the reaction of 4-bromomethylacetophenone with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学的研究の応用
1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
類似化合物との比較
- 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}methanamine
- 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one
- 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
Comparison: 1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE is unique due to its specific structural features, such as the ethanone group, which differentiates it from similar compounds
特性
IUPAC Name |
1-[4-(pyrrolidin-1-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)13-6-4-12(5-7-13)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSSZWCJEOTHLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702578 |
Source


|
| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149704-65-4 |
Source


|
| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












